3-Amino-3-(4-methylphenyl)propanoic acid
Overview
Description
3-Amino-3-(4-methylphenyl)propanoic acid: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of propanoic acid, featuring an amino group and a methyl-substituted phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a condensation reaction with nitromethane to form 4-methyl-β-nitrostyrene.
Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst.
Hydrolysis: The resulting compound is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Amino-3-(4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)propanoic acid: Similar structure but lacks the methyl group on the phenyl ring.
3-(4-Methoxyphenyl)propanoic acid: Contains a methoxy group instead of an amino group.
Uniqueness
3-Amino-3-(4-methylphenyl)propanoic acid is unique due to the presence of both an amino group and a methyl-substituted phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-amino-3-(4-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDAKEOBPKFUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369971 | |
Record name | 3-Amino-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-18-4 | |
Record name | 3-Amino-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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